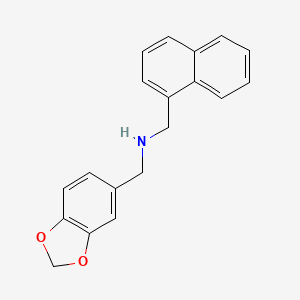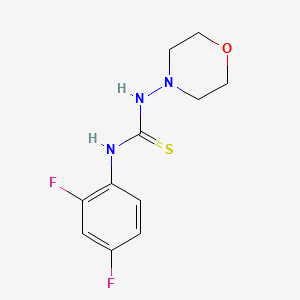![molecular formula C19H23NO3S B5821403 ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
The mechanism of action of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have suggested that the compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of plant pathogens. In vivo studies have demonstrated the compound's ability to reduce tumor growth in animal models.
実験室実験の利点と制限
The advantages of using ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive compared to other anti-cancer and anti-inflammatory agents. However, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action. Additionally, the compound's potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for the study of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate. One direction is to further investigate the compound's mechanism of action and its potential applications in medicinal chemistry and agriculture. Another direction is to study the compound's toxicity and side effects in more detail, as well as its pharmacokinetics and pharmacodynamics. Finally, the compound's potential as a scaffold for the development of new anti-cancer and anti-inflammatory agents could also be explored.
合成法
The synthesis of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate involves the reaction of isobutyl acrylate with 2-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis method has been optimized to obtain high yields and purity of the product.
科学的研究の応用
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, the compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. The compound has also been studied for its potential applications in agriculture, with studies demonstrating its ability to inhibit the growth of plant pathogens.
特性
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-5-23-19(22)16-14(10-12(2)3)11-24-18(16)20-17(21)15-9-7-6-8-13(15)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJIRSYJIUOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)



![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)